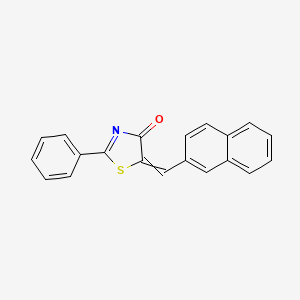![molecular formula C7H19LiO2Si2 B14219060 lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane CAS No. 556051-40-2](/img/structure/B14219060.png)
lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane is a compound that belongs to the class of organolithium reagents. These compounds are known for their high reactivity and are widely used in organic synthesis. The presence of lithium in the compound makes it highly reactive, and the silyl groups provide stability and unique reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane typically involves the reaction of a silyl-protected alcohol with a lithium reagent. One common method is to react methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silyl compounds.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. The specific products depend on the reagents and conditions used.
Applications De Recherche Scientifique
Lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane involves the nucleophilic attack of the lithium atom on electrophilic centers. The silyl groups stabilize the intermediate species formed during the reaction, allowing for selective transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylmethyl lithium: Similar in structure but with different reactivity patterns.
Dimethylphenylsilyl lithium: Another organolithium reagent with distinct applications.
Methoxy(dimethyl)silyl lithium: A simpler analog with fewer silyl groups.
Uniqueness
Lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane is unique due to its dual silyl protection, which provides enhanced stability and reactivity. This makes it particularly useful in complex organic syntheses where selective transformations are required.
Propriétés
Numéro CAS |
556051-40-2 |
|---|---|
Formule moléculaire |
C7H19LiO2Si2 |
Poids moléculaire |
198.4 g/mol |
Nom IUPAC |
lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C7H19O2Si2.Li/c1-8-10(3,4)7-11(5,6)9-2;/h7H,1-6H3;/q-1;+1 |
Clé InChI |
IXDBGTLZIVMMDH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CO[Si](C)(C)[CH-][Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


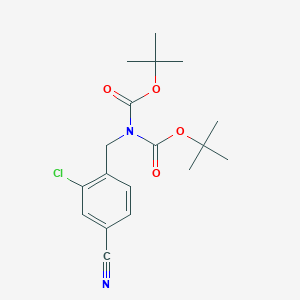

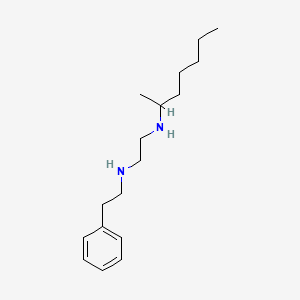
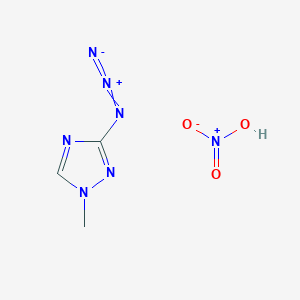
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![2(5H)-Furanone, 4-[(2-methoxyethoxy)methoxy]-](/img/structure/B14219016.png)
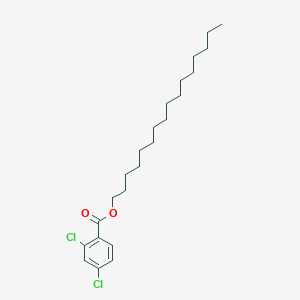
![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
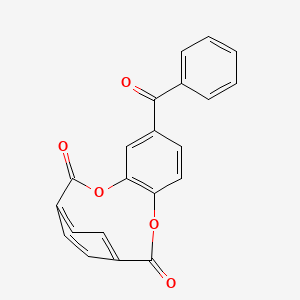
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)
